molecular formula C16H11N3O2S2 B2932302 N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681166-23-4

N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2932302
CAS RN: 681166-23-4
M. Wt: 341.4
InChI Key: GGVDTRVHUCSLJS-UHFFFAOYSA-N
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Description

“N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that has been studied for its potential biological activities . It is a derivative of isoxazole, which is a type of organic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of this compound involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its anti-cancer activity. It has been found to exhibit anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . One of the promising compounds, 20c, was found to induce G2/M cell cycle arrest .

Mechanism of Action

The mechanism of action of this compound is believed to involve the activation of p53, a protein that regulates the cell cycle and functions as a tumor suppressor . The levels of p53 were found to increase tremendously in cells treated with this compound . This resulted in apoptosis, or programmed cell death, by accelerating the expression of caspases .

Future Directions

The future directions for the study of this compound include further biological testing in in vivo colon cancer models . Given its potential anti-cancer activity, it can be considered a potential plausible candidate for further testing .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S2/c1-21-10-3-5-12-14(7-10)23-16(18-12)19-15(20)9-2-4-11-13(6-9)22-8-17-11/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVDTRVHUCSLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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